molecular formula C21H23Cl3N2OS B611587 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride

Cat. No.: B611587
M. Wt: 457.8 g/mol
InChI Key: MTDQOQYYKZUEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC 9994 hydrochloride is a functionally selective, β-arrestin-biased dopamine D2 receptor agonist. This compound is an analog of aripiprazole and is known for its antipsychotic-like activity. It selectively activates β-arrestin recruitment and signaling, showing a binding affinity with a Ki of 79 nM for dopamine D2 receptors .

Preparation Methods

The synthesis of UNC 9994 hydrochloride involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and activity. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

UNC 9994 hydrochloride undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.

    Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles. .

Scientific Research Applications

UNC 9994 hydrochloride has several scientific research applications:

Mechanism of Action

UNC 9994 hydrochloride exerts its effects by selectively activating β-arrestin recruitment to dopamine D2 receptors. This activation leads to the modulation of downstream signaling pathways, including the inhibition of G protein-regulated cyclic adenosine monophosphate production. The compound’s partial agonist activity at β-arrestin-2 translocation and antagonist activity at G protein-regulated cyclic adenosine monophosphate production contribute to its antipsychotic-like effects .

Comparison with Similar Compounds

UNC 9994 hydrochloride is unique due to its β-arrestin-biased activity. Similar compounds include:

UNC 9994 hydrochloride stands out due to its specific β-arrestin-biased activity, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDQOQYYKZUEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Reactant of Route 2
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Reactant of Route 3
Reactant of Route 3
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Reactant of Route 4
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Reactant of Route 5
Reactant of Route 5
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Reactant of Route 6
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.